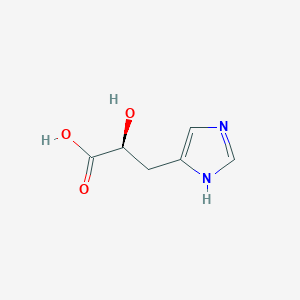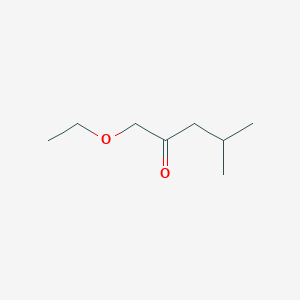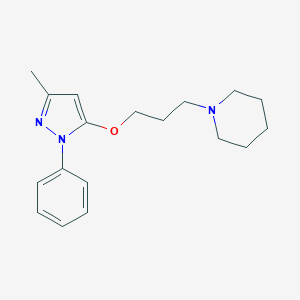
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is a compound that belongs to the pyrazole class of organic compounds. It has been widely studied for its potential use in scientific research applications, particularly in the areas of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is not fully understood. However, it is believed to act as a modulator of GPCR activity. Specifically, it may act as an allosteric modulator, binding to a site on the receptor that is distinct from the site where the endogenous ligand binds. This can result in changes in receptor activity, including changes in signaling pathways and downstream physiological effects.
Effets Biochimiques Et Physiologiques
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain signaling, making it a potential target for the development of new pain medications. It has also been shown to have effects on the cardiovascular system, including the potential to reduce blood pressure and improve vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has several advantages for use in lab experiments. It has high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors. It is also relatively easy to synthesize, allowing for large-scale production. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different GPCRs may vary, making it important to carefully select the appropriate receptor for a given experiment.
Orientations Futures
There are several future directions for research on pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-. One area of interest is its potential as a therapeutic target for pain management. Further research is needed to better understand its mechanism of action and to identify specific GPCRs that may be targeted for pain relief. Additionally, its effects on the cardiovascular system make it a potential target for the development of new cardiovascular medications. Finally, further research is needed to better understand its effects on other physiological systems, including the immune system and the central nervous system.
Méthodes De Synthèse
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 3-piperidinopropanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound in good yield.
Applications De Recherche Scientifique
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been studied extensively for its potential use in scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes. Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors.
Propriétés
Numéro CAS |
15089-61-9 |
|---|---|
Nom du produit |
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- |
Formule moléculaire |
C18H25N3O |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-[3-(5-methyl-2-phenylpyrazol-3-yl)oxypropyl]piperidine |
InChI |
InChI=1S/C18H25N3O/c1-16-15-18(21(19-16)17-9-4-2-5-10-17)22-14-8-13-20-11-6-3-7-12-20/h2,4-5,9-10,15H,3,6-8,11-14H2,1H3 |
Clé InChI |
VBWVRGSXBIKTQB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3 |
Autres numéros CAS |
15089-61-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



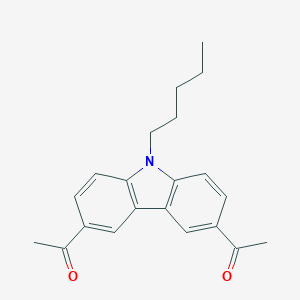
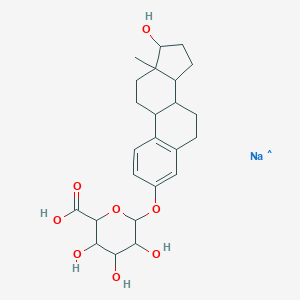


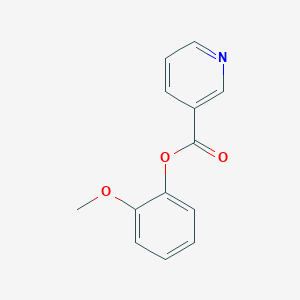

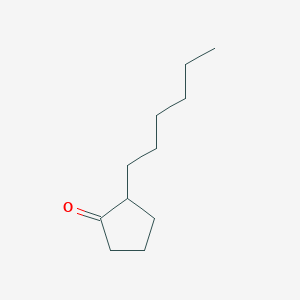
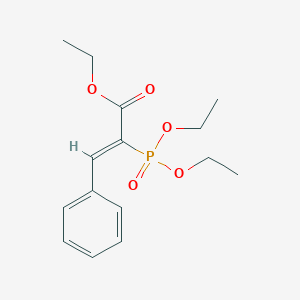
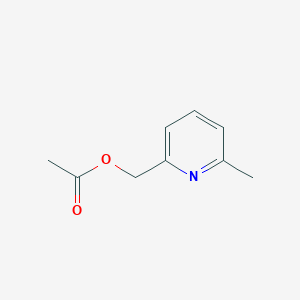
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)

